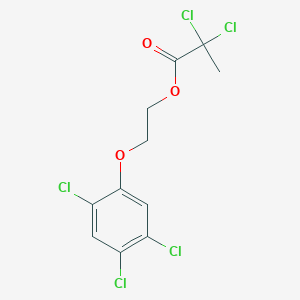
Erbon
Übersicht
Beschreibung
Erbon, as referred to in the provided papers, appears to be a shorthand for various erbium (Er) compounds and not a single specific substance. The papers discuss different erbium compounds, such as erbium borohydride (Er(BH4)3), erbium-substituted cobalt-rich ferrite (Co1.1Fe1.9−xErxO4), and Y3NbO7:Er. These compounds are of interest due to their unique properties and potential applications in areas such as hydrogen storage, magnetic and magnetostrictive devices, and luminescence .
Synthesis Analysis
The synthesis of erbium compounds involves various methods. Erbium borohydride (Er(BH4)3) is synthesized through mechanochemical processing from lithium borohydride (LiBH4) and erbium chloride (ErCl3) . The erbium-substituted cobalt-rich ferrite is produced using the sol-gel auto-combustion method, which allows for the incorporation of erbium ions into the cobalt ferrite lattice . Y3NbO7:Er powders are synthesized with the aid of Li2SO4 flux, a process that leads to the doping of the host lattice with erbium ions .
Molecular Structure Analysis
The molecular structures of the synthesized erbium compounds are characterized using various techniques. Er(BH4)3 presents a primitive cubic structure and undergoes a reversible structural transformation upon heating . The crystal structure of Er5(BO3)2F9 is determined using single-crystal X-ray diffraction, revealing its isotypic nature to Yb5(BO3)2F9 . The erbium-substituted cobalt-rich ferrite retains the spinel cubic lattice structure up to a certain level of erbium substitution, beyond which a secondary orthoferrite phase begins to form .
Chemical Reactions Analysis
The chemical reactions of erbium compounds include thermal decomposition and hydrogen storage behavior. Er(BH4)3 starts decomposing at 230°C, releasing hydrogen and forming various compounds such as ErH2 and ErB4 . The erbium-substituted cobalt-rich ferrite undergoes changes in its magnetic properties due to the substitution, affecting the superexchange interaction and Curie temperature .
Physical and Chemical Properties Analysis
The physical and chemical properties of erbium compounds are diverse and depend on their specific molecular structure. Er(BH4)3 exhibits hydrogen storage capabilities and a reversible hydrogen absorption under certain conditions . The erbium-substituted cobalt-rich ferrite shows a decrease in magnetization and an increase in coercivity with erbium content, along with notable magnetostrictive properties . Y3NbO7:Er demonstrates luminescent properties, with the efficiency of up-conversion and the dominance of certain luminescent bands varying with the concentration of erbium .
Wissenschaftliche Forschungsanwendungen
European Research Council Excellence and Leadership Over Time from a Gender Perspective
(Bautista-Puig, García-Zorita, & Mauleón, 2019): This paper discusses the role of the European Research Council in funding scientific research, focusing on gender balance in grant awards and scientific leadership positions (Bautista-Puig et al., 2019).
Science and Technology (Russell, 1972): This paper from the University of Florida's Engineering Research Center highlights the importance of providing multidisciplinary research experiences for undergraduates in engineering, with a focus on the NSF Engineering Research Center for Particle Science and Technology (Russell, 1972).
Network and Risk Modeling for Disaster Survivability Analysis of Backbone Optical Communication Networks (Agrawal, Bhatia, & Prakash, 2019): This research proposes a stochastic model named ERBON (earthquake risk and backbone optical network) to assess the impact of earthquakes on optical networks, which could be relevant if "Erbon" refers to a technology or model in this context (Agrawal et al., 2019).
Moving Towards Mode 2? Evidence-Based Policy-Making and the Changing Conditions for Educational Research in Germany (Zapp & Powell, 2017): This paper analyzes changes in educational research in Germany, potentially offering insights into broader trends in research and policy-making that could indirectly relate to your query (Zapp & Powell, 2017).
Engineering Applications of Electrorheological Materials (Coulter, Weiss, & Carlson, 1993): This article provides a summary of research and development in electrorheological (ER) materials, which could be relevant if "Erbon" is related to this field (Coulter et al., 1993).
Eigenschaften
IUPAC Name |
2-(2,4,5-trichlorophenoxy)ethyl 2,2-dichloropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl5O3/c1-11(15,16)10(17)19-3-2-18-9-5-7(13)6(12)4-8(9)14/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHZPJNVPCAUMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCCOC1=CC(=C(C=C1Cl)Cl)Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3037543 | |
| Record name | 2-(2,4,5-Trichlorophenoxy)ethyl 2,2-dichloropropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3037543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; Technical product: Dark brown solid; [HSDB] | |
| Record name | Erbon | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5109 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
161-164 °C | |
| Record name | ERBON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1707 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN ACETONE, ALCOHOL, KEROSENE, XYLENE; INSOL IN WATER | |
| Record name | ERBON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1707 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.47 @ 20 °C/20 °C, DENSITY: 1.55 @ 50 °C/4 °C | |
| Record name | ERBON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1707 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000549 [mmHg], LOW | |
| Record name | Erbon | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5109 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ERBON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1707 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Erbon | |
Color/Form |
WHITE SOLID, CRYSTALS | |
CAS RN |
136-25-4 | |
| Record name | 2-(2,4,5-Trichlorophenoxy)ethyl 2,2-dichloropropionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Erbon [ANSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2,4,5-Trichlorophenoxy)ethyl 2,2-dichloropropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3037543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ERBON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E6R86856G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ERBON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1707 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
49-50 °C | |
| Record name | ERBON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1707 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




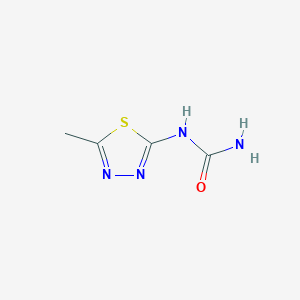
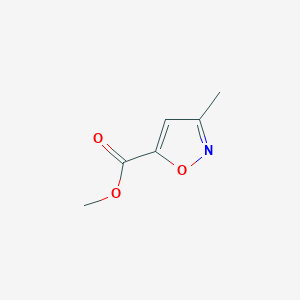
![1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]-](/img/structure/B91609.png)
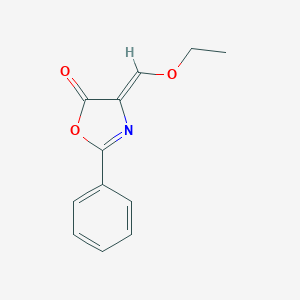
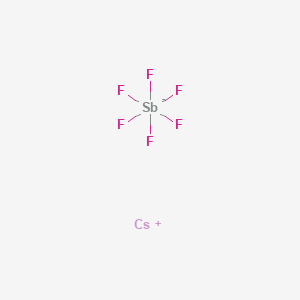
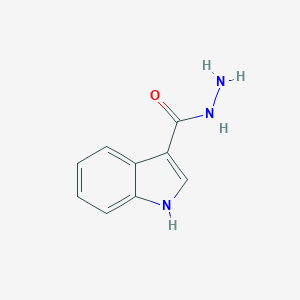
![2-hydroxy-5,6-dimethoxy-3-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B91615.png)
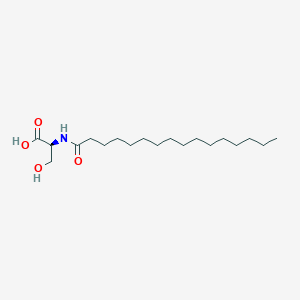
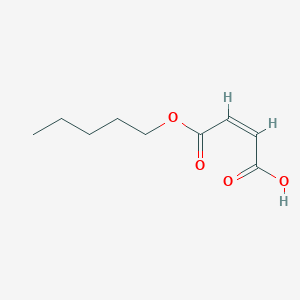
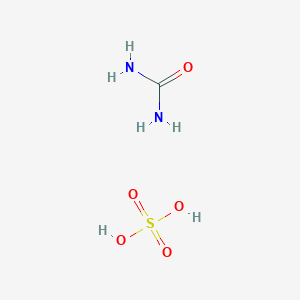
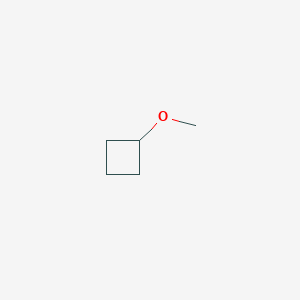
![1,4-Diazaspiro[4.5]decane](/img/structure/B91623.png)
